molecular formula C36H61NaO6S B116060 EC 407-720-8 CAS No. 155160-86-4

EC 407-720-8

Cat. No.: B116060
CAS No.: 155160-86-4
M. Wt: 644.9 g/mol
InChI Key: XFTDZWCQVOEWCC-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

EC 407-720-8 is a synthetic organic compound with the molecular formula C36H61NaO6S and a molecular weight of 644.9 g/mol. This compound is characterized by its complex structure, which includes a benzene ring substituted with two tetradecyloxycarbonyl groups and a sulfinate group. It is primarily used in various industrial and research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of EC 407-720-8 typically involves the esterification of 3,5-dihydroxybenzenesulfonic acid with tetradecanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Esterification: 3,5-dihydroxybenzenesulfonic acid reacts with tetradecanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.

    Neutralization: The resulting ester is then neutralized with sodium hydroxide to form the sodium salt of the compound.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity. The use of continuous reactors and advanced purification techniques ensures the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

EC 407-720-8 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfinate group to a sulfonic acid group.

    Substitution: The ester groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Sulfonic acid.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

EC 407-720-8 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical reactions.

    Biology: Employed in the study of cell membranes and as a component in biochemical assays.

    Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and as an additive in lubricants and coatings.

Mechanism of Action

The mechanism of action of EC 407-720-8 involves its interaction with molecular targets such as enzymes and cell membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, it can interact with specific enzymes, modulating their activity and influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Sodium dodecylbenzenesulfonate: A widely used surfactant with a similar sulfonate group but different alkyl chain length.

    Sodium 4-dodecylbenzenesulfonate: Another surfactant with a similar structure but different substitution pattern on the benzene ring.

Uniqueness

EC 407-720-8 is unique due to its dual tetradecyloxycarbonyl groups, which confer distinct amphiphilic properties. This makes it particularly effective in applications requiring strong surfactant properties and specific interactions with lipid membranes.

Properties

CAS No.

155160-86-4

Molecular Formula

C36H61NaO6S

Molecular Weight

644.9 g/mol

IUPAC Name

sodium;3,5-bis(tetradecoxycarbonyl)benzenesulfinate

InChI

InChI=1S/C36H62O6S.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-41-35(37)32-29-33(31-34(30-32)43(39)40)36(38)42-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h29-31H,3-28H2,1-2H3,(H,39,40);/q;+1/p-1

InChI Key

XFTDZWCQVOEWCC-UHFFFAOYSA-M

SMILES

CCCCCCCCCCCCCCOC(=O)C1=CC(=CC(=C1)S(=O)[O-])C(=O)OCCCCCCCCCCCCCC.[Na+]

Isomeric SMILES

CCCCCCCCCCCCCCOC(=O)C1=CC(=CC(=C1)S(=O)[O-])C(=O)OCCCCCCCCCCCCCC.[Na+]

Canonical SMILES

CCCCCCCCCCCCCCOC(=O)C1=CC(=CC(=C1)S(=O)[O-])C(=O)OCCCCCCCCCCCCCC.[Na+]

Key on ui other cas no.

155160-86-4

Pictograms

Irritant; Environmental Hazard

Synonyms

sodium 3,5-bis(tetradecyloxycarbonyl)benzenesulfinate

Origin of Product

United States

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